molecular formula C14H22N2O3 B11850867 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide CAS No. 20846-30-4

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11850867
CAS No.: 20846-30-4
M. Wt: 266.34 g/mol
InChI Key: OXSNCSASHMITHD-UHFFFAOYSA-N
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Description

Properties

CAS No.

20846-30-4

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O3/c1-11-4-3-5-12(2)14(11)15-13(19)10-16(6-8-17)7-9-18/h3-5,17-18H,6-10H2,1-2H3,(H,15,19)

InChI Key

OXSNCSASHMITHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the addition of bis(2-hydroxyethyl)amine. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂N₂O₃
  • Molecular Weight : 266.34 g/mol
  • CAS No.: 20846-30-4
  • Key Structural Features: A central acetamide backbone. N-substituted bis(2-hydroxyethyl)amino group (imparts hydrophilicity and hydrogen-bonding capacity). 2,6-Dimethylphenyl group (provides steric bulk and hydrophobic interactions) .

Synthesis : Synthesized via reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by substitution with bis(2-hydroxyethyl)amine under basic conditions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Key Substituents Biological Activity/Applications Key Differences vs. Target Compound
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide (20846-30-4) C₁₄H₂₂N₂O₃ Bis(2-hydroxyethyl)amino, 2,6-dimethylphenyl Anticancer, biochemical assays Reference compound.
Lidocaine (137-58-6) C₁₄H₂₂N₂O Diethylamino, 2,6-dimethylphenyl Local anesthetic (sodium channel blocker) Diethylamino group increases lipophilicity; lacks hydroxyl groups for hydrogen bonding .
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide (acetochlor class) Chloro and methoxymethyl groups enhance electrophilicity; agricultural use vs. biomedical .
2-(2,6-Dichlorophenyl)acetamide C₈H₇Cl₂NO Dichlorophenyl Intermediate in organic synthesis Dichloro substitution increases electronegativity; reduced steric hindrance vs. dimethyl groups .
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide HCl C₁₁H₁₇ClN₂O Methylamino, 2,5-dimethylphenyl Antimicrobial, anti-inflammatory Methylamino group alters charge distribution; positional isomerism (2,5- vs. 2,6-dimethyl) affects target selectivity .
2-2'-(Azanediyl)bis[N-(2,6-dimethylphenyl)acetamide] (745798-07-6) C₂₀H₂₅N₃O₂ Dimeric acetamide structure Research applications (binding avidity) Dimeric form enhances multivalent interactions; higher molecular weight (339.44 g/mol) .

Mechanistic and Functional Insights

Hydrogen Bonding vs. Lipophilicity: The bis(2-hydroxyethyl)amino group in the target compound enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinases) . Lidocaine’s diethylamino group increases membrane permeability, favoring sodium channel blockade .

Aryl Substitution Effects :

  • 2,6-Dimethylphenyl : Provides steric hindrance and hydrophobic interactions, stabilizing ligand-receptor binding .
  • Dichlorophenyl () : Increases electrophilicity, favoring nucleophilic substitution reactions in synthetic chemistry .

Functional Group Modifications :

  • Chloro Groups (Alachlor) : Enhance reactivity toward biological nucleophiles (e.g., glutathione in plants), explaining herbicidal activity .
  • Methoxy Groups () : In pyrimidinyloxy derivatives, improve pharmacokinetic properties (e.g., metabolic stability) .

Research Implications

  • Biomedical Applications : The target compound’s hydroxyethyl groups make it a candidate for water-soluble drug design, contrasting with lidocaine’s lipid-friendly profile .
  • Agricultural Chemistry: Alachlor’s chloro and methoxymethyl groups highlight how minor structural changes redirect activity from biomedical to pesticidal uses .
  • Synthetic Versatility : Dichlorophenyl and dimethylphenyl analogs demonstrate how substitution patterns tune reactivity for targeted synthesis .

Biological Activity

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide, commonly referred to as a derivative of N-(2,6-dimethylphenyl)acetamide, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19N3O3
  • CAS Number : 20846-30-4

This compound features a bis(2-hydroxyethyl)amino group which is significant for its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has been studied for its potential in cancer therapy, particularly in targeting specific kinases involved in cell cycle regulation.
  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound selectively inhibits specific kinases like PKMYT1, which plays a crucial role in regulating cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
    CompoundPKMYT1 IC50 (μM)
    This compoundTBD
    RP-6306 (reference)0.69
  • Antiviral Mechanisms : The compound may interfere with viral replication processes. Studies on related compounds have shown that structural modifications can enhance antiviral activity against RNA viruses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, modifications in the side chains improved selectivity and potency against specific tumor types .
  • Antiviral Efficacy : In vitro assays have indicated that compounds with the dimethylphenyl moiety show promise as antiviral agents. The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance activity against viruses like HCV .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile:

  • Toxicity Data : The compound is classified as harmful if ingested or if it comes into contact with skin. Careful handling and further toxicological studies are recommended to assess its safety for therapeutic use .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide, and what coupling agents are typically employed?

  • Methodological Answer : The compound can be synthesized via amide bond formation using carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in dichloromethane or similar solvents. For example, details a protocol where diphenylacetic acid and 2,6-dimethylaniline are coupled using EDC and triethylamine at 273 K, followed by purification via extraction and crystallization. Key steps include maintaining low temperatures to minimize side reactions and using saturated NaHCO₃ for neutralization .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in , which resolved the dihedral angles and hydrogen-bonding networks of a structurally similar N-(2,6-dimethylphenyl)acetamide derivative. Complementary techniques include:

  • NMR Spectroscopy : To verify proton environments (e.g., methyl groups on the phenyl ring and hydroxyethyl moieties).
  • Mass Spectrometry (MS) : For molecular ion validation (e.g., ESI-MS to confirm the molecular weight of 221.29 g/mol, as noted in ) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards such as acute oral toxicity (H302) and skin irritation (H315), as seen in . Key precautions include:

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Segregate waste and collaborate with certified disposal services, per protocols in .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. highlights ICReDD’s approach, combining reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature). For instance, computational screening of solvent effects on carbodiimide-mediated coupling could reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in reported bioactivity data for structurally related acetamides?

  • Methodological Answer :

Purity Assessment : Use HPLC (≥95% purity thresholds) to rule out impurities, as emphasized in for reference standards.

Assay Standardization : Ensure consistent cell lines or enzymatic assays (e.g., IC₅₀ comparisons under identical pH/temperature conditions).

Structural Analogues : Compare bioactivity trends across analogues (e.g., notes a pKa of 7.93 for a related compound, which may influence receptor binding) .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallinity of this compound?

  • Methodological Answer : Analyze crystal packing via X-ray diffraction (). For example, the title compound in forms infinite chains via N–H···O hydrogen bonds along the c-axis, stabilized by C–H···π interactions. Such data inform solubility predictions and polymorph screening. Advanced methods include Hirshfeld surface analysis to quantify interaction contributions .

Q. What experimental designs validate the compound’s hypothesized biological targets?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., ion channels or enzymes).
  • Mutagenesis Studies : Modify putative binding residues in recombinant proteins to assess activity loss.
  • Computational Docking : Pair with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, leveraging structural data from .

Methodological Notes

  • Synthesis Optimization : When scaling reactions, monitor exothermicity (common in carbodiimide couplings) using in-situ FTIR or calorimetry.
  • Data Contradictions : Cross-validate spectral data with peer-reviewed references (e.g., PubChem in ) and report deviations transparently .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies, as stressed in and , particularly when handling toxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.